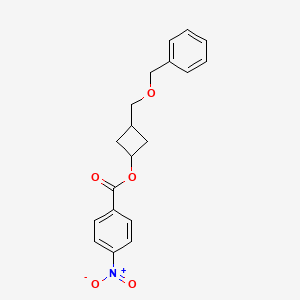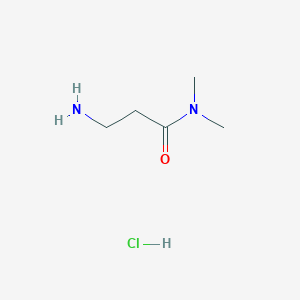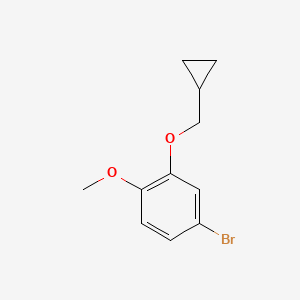
2-丁基-4,6-二羟基苯甲酸
描述
科学研究应用
环境降解和分析
一项关于危险水污染物(包括对羟基苯甲酸衍生物对羟基苯甲酸酯)的光化学降解的研究,在有和没有过氧化氢的情况下使用了紫外线 C 灯,以实现甲基、乙基、丙基、丁基、苄基对羟基苯甲酸酯和对羟基苯甲酸等单个污染物的完全去除。这项研究提供了对这些化合物及其分解产物环境归趋的见解,突出了高级氧化工艺在水处理中的效率,并确定羟基化是与羟基自由基反应的主要途径 (Gmurek et al., 2015)。
健康和毒理学
对对羟基苯甲酸衍生物丁基对羟基苯甲酸酯的研究探讨了其对大鼠组织中抗氧化酶活性和组织病理学变化的影响。这项研究首次证明了丁基对羟基苯甲酸酯在细胞水平上的退化作用,表明氧化应激是组织损伤背后的机制 (Aydemir et al., 2019)。
合成化学和应用
在化学方面,从毛茛的根中合成新的二苯甲酮,包括与二羟基苯甲酸结构相关的化合物,展示了对结核病的潜在活性。这说明了这些化合物在药物发现中药用化学的应用 (Deng et al., 2013)。
电化学研究
还对二羟基苯甲酸进行了电化学研究,包括废水处理的阳极氧化。这项研究展示了电化学方法在降解 2,4-二羟基苯甲酸等污染物中的潜力,为可能产生有害副产物的传统消毒方法提供了一种可行的替代方法 (Leite et al., 2003)。
作用机制
Target of Action
It’s known that hydroxybenzoic acids, a group to which this compound belongs, have a wide range of targets due to their biochemical and antioxidant capabilities .
Mode of Action
For instance, they can act as antioxidants, neutralizing harmful free radicals in the body .
Biochemical Pathways
They are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .
Pharmacokinetics
Hydroxybenzoic acids are known to have good bioavailability .
Result of Action
Hydroxybenzoic acids are known to have a variety of health benefits, such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .
生化分析
Biochemical Properties
2-Butyl-4,6-dihydroxybenzoic acid plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of certain enzymes involved in metabolic pathways. The hydroxyl groups on the benzene ring allow it to form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, 2-Butyl-4,6-dihydroxybenzoic acid can chelate metal ions, which is crucial in enzymatic reactions where metal cofactors are involved .
Cellular Effects
2-Butyl-4,6-dihydroxybenzoic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. This modulation can lead to changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 2-Butyl-4,6-dihydroxybenzoic acid can alter metabolic fluxes by interacting with enzymes involved in glycolysis and the citric acid cycle .
Molecular Mechanism
At the molecular level, 2-Butyl-4,6-dihydroxybenzoic acid exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. This binding can induce conformational changes in the enzyme structure, affecting its catalytic efficiency. Additionally, 2-Butyl-4,6-dihydroxybenzoic acid can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butyl-4,6-dihydroxybenzoic acid can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Butyl-4,6-dihydroxybenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to 2-Butyl-4,6-dihydroxybenzoic acid in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of 2-Butyl-4,6-dihydroxybenzoic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity and modulation of metabolic pathways. At high doses, it can lead to toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
2-Butyl-4,6-dihydroxybenzoic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of 2-Butyl-4,6-dihydroxybenzoic acid with cofactors such as NADH and FADH2 is also crucial in its metabolic role .
Transport and Distribution
Within cells and tissues, 2-Butyl-4,6-dihydroxybenzoic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 2-Butyl-4,6-dihydroxybenzoic acid within specific cellular compartments can influence its activity and function. For example, its accumulation in the mitochondria can affect mitochondrial metabolism and energy production .
Subcellular Localization
The subcellular localization of 2-Butyl-4,6-dihydroxybenzoic acid is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is essential for its activity, as it allows 2-Butyl-4,6-dihydroxybenzoic acid to interact with specific biomolecules and participate in localized biochemical reactions .
属性
IUPAC Name |
2-butyl-4,6-dihydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-3-4-7-5-8(12)6-9(13)10(7)11(14)15/h5-6,12-13H,2-4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVYYQAXKLEYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=CC(=C1)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide](/img/structure/B3109409.png)








